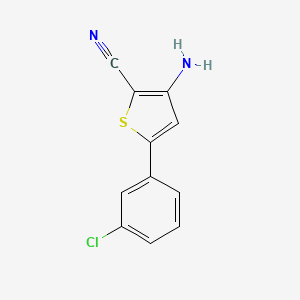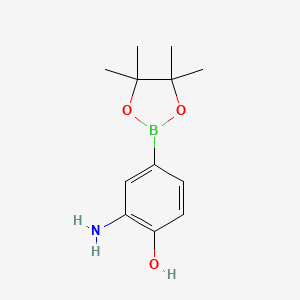
Éster pinacólico del ácido 3-amino-4-hidroxifenilborónico
Descripción general
Descripción
3-Amino-4-hydroxyphenylboronic acid pinacol ester is a chemical compound with the empirical formula C12H18BNO3 . It is a solid substance . This compound has broad applications in drug development for cancer, diabetes, and inflammation .
Molecular Structure Analysis
The molecular structure of 3-Amino-4-hydroxyphenylboronic acid pinacol ester can be represented by the SMILES stringNC1=C(O)C=CC(B2OC(C)(C)C(C)(C)O2)=C1 . This indicates that the molecule contains an amino group (NH2) and a hydroxy group (OH) attached to a phenyl ring, which is further connected to a boronic acid pinacol ester group. Chemical Reactions Analysis
While specific chemical reactions involving 3-Amino-4-hydroxyphenylboronic acid pinacol ester are not available, boronic acids and their esters are known to participate in various types of chemical reactions. One of the most common is the Suzuki coupling, a type of cross-coupling reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Amino-4-hydroxyphenylboronic acid pinacol ester include its molecular weight (235.09 g/mol), its solid state, and its empirical formula (C12H18BNO3) . Unfortunately, the search for more detailed physical and chemical properties has expired.Aplicaciones Científicas De Investigación
Bloques de Construcción en Síntesis Orgánica
Los ésteres pinacólicos de ácido borónico, como el éster pinacólico del ácido 3-amino-4-hidroxifenilborónico, son bloques de construcción de gran valor en la síntesis orgánica . A menudo se utilizan en el acoplamiento de Suzuki-Miyaura, un tipo de reacción de acoplamiento cruzado catalizada por paladio .
Funcionalización de la Desboronación
Hay protocolos disponibles para la desboronación funcionalizante de ésteres de ácido borónico alquílico . Estas transformaciones incluyen oxidaciones, aminaciones, halogenaciones y formaciones de enlaces C-C como alquenilaciones, alquililaciones y arilaciones .
Protodesboronación
La protodesboronación de ésteres de ácido borónico pinacólico es un área de investigación menos desarrollada pero prometedora . Este proceso implica la eliminación de la parte de boro del éster borónico, lo que puede ser útil en ciertas aplicaciones sintéticas .
Hidrometilacion Anti-Markovnikov de Alquenos
Junto con una homologación Matteson-CH2, la protodesboronación permite una hidrometilacion formal de alquenos anti-Markovnikov . Esta es una transformación valiosa que se ha aplicado a la (−)-Δ8-THC y al colesterol protegidos con metoxilo .
5. Síntesis Total de δ-®-coniceína e Indolizidina 209B La protodesboronación de ésteres de ácido borónico pinacólico se ha utilizado en la síntesis total formal de δ-®-coniceína e indolizidina 209B . Esto demuestra la utilidad de estos compuestos en la síntesis orgánica compleja .
Estabilidad y Facilidad de Uso
Los ésteres de ácido borónico pinacólico suelen ser estables a temperatura ambiente, fáciles de purificar y a menudo están disponibles comercialmente . Estas características los hacen atractivos para las transformaciones químicas donde la valiosa parte de boro permanece en el producto .
Safety and Hazards
3-Amino-4-hydroxyphenylboronic acid pinacol ester is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It may also cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling .
Mecanismo De Acción
- Boron-containing compounds like this one often participate in metal-catalyzed reactions, such as Suzuki–Miyaura cross-coupling reactions . In these reactions, boron acts as a nucleophile, forming a bond with a metal catalyst (usually palladium) and facilitating the coupling of two organic fragments.
Target of Action
Mode of Action
Análisis Bioquímico
Biochemical Properties
3-Amino-4-hydroxyphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols. This property is leveraged in the detection and quantification of sugars and other biomolecules containing diol groups. The compound interacts with enzymes such as glycosidases and proteins that have diol-containing substrates or cofactors. The nature of these interactions is typically reversible, allowing for dynamic binding and release, which is crucial for applications in biosensing and molecular recognition .
Cellular Effects
The effects of 3-Amino-4-hydroxyphenylboronic acid pinacol ester on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the activity of kinases and phosphatases involved in signal transduction pathways, leading to alterations in gene expression profiles. Additionally, 3-Amino-4-hydroxyphenylboronic acid pinacol ester can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, 3-Amino-4-hydroxyphenylboronic acid pinacol ester exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming reversible covalent bonds with their active sites or cofactors. This interaction can lead to changes in enzyme activity and subsequent alterations in cellular processes. Furthermore, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-4-hydroxyphenylboronic acid pinacol ester can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to hydrolysis or oxidation. Long-term studies have shown that 3-Amino-4-hydroxyphenylboronic acid pinacol ester can have sustained effects on cellular function, although the magnitude of these effects may diminish over time .
Dosage Effects in Animal Models
The effects of 3-Amino-4-hydroxyphenylboronic acid pinacol ester vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular stress or apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above a certain concentration .
Metabolic Pathways
3-Amino-4-hydroxyphenylboronic acid pinacol ester is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it can affect the glycolytic pathway by interacting with enzymes such as hexokinase or phosphofructokinase, thereby altering the rate of glucose metabolism .
Transport and Distribution
Within cells and tissues, 3-Amino-4-hydroxyphenylboronic acid pinacol ester is transported and distributed through interactions with specific transporters or binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of 3-Amino-4-hydroxyphenylboronic acid pinacol ester is influenced by factors such as its affinity for transporters and the presence of binding sites within the cell .
Subcellular Localization
The subcellular localization of 3-Amino-4-hydroxyphenylboronic acid pinacol ester is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic enzymes. The precise localization of 3-Amino-4-hydroxyphenylboronic acid pinacol ester determines its specific biochemical roles within the cell .
Propiedades
IUPAC Name |
2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7,15H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHWPAXQYXTPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674181 | |
| Record name | 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760990-10-1 | |
| Record name | 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760990-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-hydroxyphenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3-Dimethyl-8-oxa-2,4,5-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),5,10,12-tetraene hydrochloride](/img/structure/B1522206.png)
![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1522208.png)
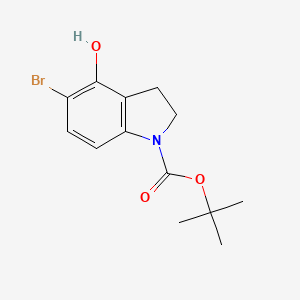
![3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne](/img/structure/B1522210.png)
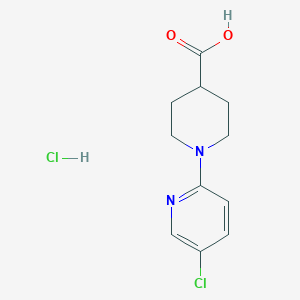
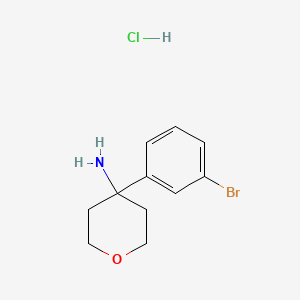
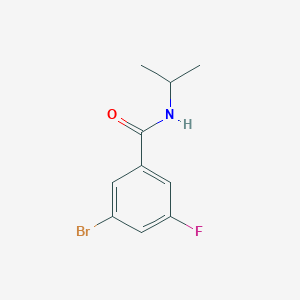



![4-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1522221.png)
